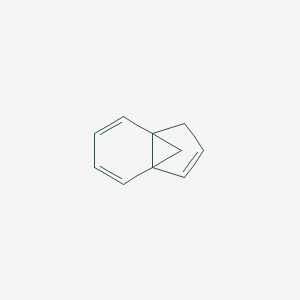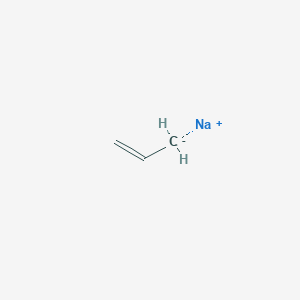
sodium;prop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sodium prop-1-ene can be synthesized through several methods. One common approach involves the halogenation of prop-1-ene-1,3-sultone to obtain a 3-halogenated intermediate. This intermediate is then subjected to an exchange reaction in the presence of a phase-transfer catalyst to yield sodium prop-1-ene . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure high purity and yield.
Industrial Production Methods
In industrial settings, sodium prop-1-ene is produced using large-scale chemical reactors. The process involves the continuous halogenation of prop-1-ene-1,3-sultone followed by phase-transfer catalysis. The industrial production methods are designed to optimize safety, cost-efficiency, and scalability, ensuring a consistent supply of high-purity sodium prop-1-ene for various applications .
化学反应分析
Types of Reactions
Sodium prop-1-ene undergoes several types of chemical reactions, including:
Oxidation: Sodium prop-1-ene can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert sodium prop-1-ene into saturated compounds.
Substitution: The sodium atom can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include alcohols, alkanes, and various substituted alkenes. These products have significant industrial and research applications, making sodium prop-1-ene a valuable compound in organic chemistry .
科学研究应用
Sodium prop-1-ene has several scientific research applications, including:
Energy Storage: It is used as an electrolyte additive in sodium-ion batteries to improve cyclability and performance.
Organic Synthesis: Sodium prop-1-ene serves as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials with unique properties, such as high conductivity and stability.
作用机制
The mechanism by which sodium prop-1-ene exerts its effects involves the interaction of the sodium atom with various molecular targets. In sodium-ion batteries, for example, sodium prop-1-ene helps form a stable solid electrolyte interphase (SEI) layer, which enhances battery performance and longevity . The molecular pathways involved include the stabilization of the SEI layer and the prevention of unwanted side reactions .
相似化合物的比较
Similar Compounds
Compounds similar to sodium prop-1-ene include:
1,3-Propane Sultone: Used as an electrolyte additive in batteries.
Ethylene Sulfate: Another electrolyte additive with similar applications.
Propylene: A simpler alkene with various industrial uses.
Uniqueness
Sodium prop-1-ene is unique due to its combination of a sodium atom with an unsaturated carbon-carbon double bond. This structure imparts distinct chemical properties, making it particularly useful in applications requiring high reactivity and stability .
属性
CAS 编号 |
2521-40-6 |
|---|---|
分子式 |
C3H5Na |
分子量 |
64.06 g/mol |
IUPAC 名称 |
sodium;prop-1-ene |
InChI |
InChI=1S/C3H5.Na/c1-3-2;/h3H,1-2H2;/q-1;+1 |
InChI 键 |
DGTOAFBVEDTEBA-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]C=C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

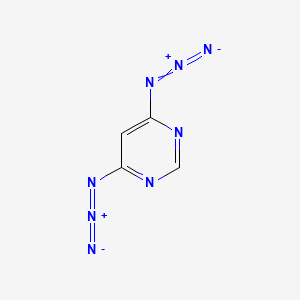
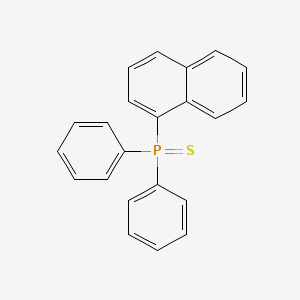
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
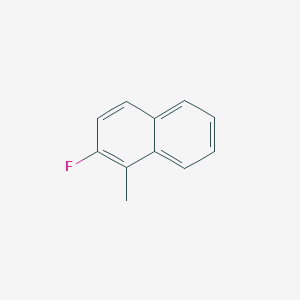
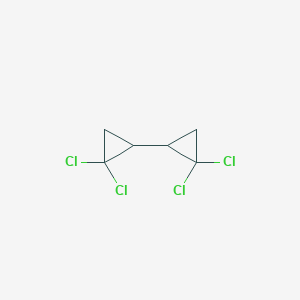
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
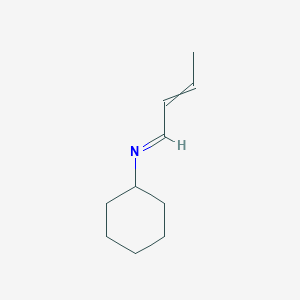
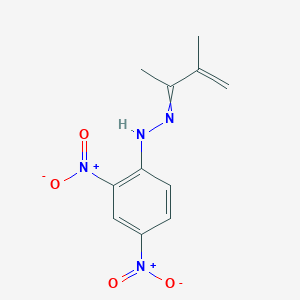
![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
